Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate
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Overview
Description
Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate is a complex organic compound known for its significant biological activity. It is often used in scientific research due to its ability to inhibit protein kinase C (PKC), making it valuable in studies related to cell signaling and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate involves multiple steps. One common method includes the reaction of 1-methyl-1H-indole-3-carbaldehyde with β-keto-esters and hydroxylamine hydrochloride to form intermediate compounds, which are then further reacted to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in cell signaling studies due to its ability to inhibit PKC.
Medicine: Investigated for its potential therapeutic effects in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinase C (PKC). It binds to the active site of PKC, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various cellular signaling pathways, leading to altered cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Osimertinib mesylate: Another methanesulfonate compound used as an EGFR inhibitor in cancer treatment.
Bisindolylmaleimide IX: A related compound with similar PKC inhibitory activity.
Uniqueness
Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate is unique due to its specific structure, which allows it to effectively inhibit PKC with high potency. This makes it particularly valuable in research focused on cell signaling and cancer .
Properties
Molecular Formula |
C26H26N5O5S2- |
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Molecular Weight |
552.6 g/mol |
IUPAC Name |
methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate |
InChI |
InChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4)/p-1 |
InChI Key |
SAWVGDJBSPLRRB-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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